molecular formula C10H18N2O2 B13523825 Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate CAS No. 1049677-79-3

Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13523825
CAS No.: 1049677-79-3
M. Wt: 198.26 g/mol
InChI Key: PNGXCLNSGYDVBP-UHFFFAOYSA-N
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Description

Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate is a bicyclic heterocyclic compound characterized by a fused pyridine-pyrazine ring system in an octahydro configuration. The molecule features a methyl ester group at the 7-position, contributing to its polar yet lipophilic properties. Its molecular formula is C₁₀H₁₆N₂O₂, with an average molecular weight of ~212.25 g/mol (exact mass: 198.1480538) . The compound’s stereochemistry is critical, as studies on related octahydro-2H-pyrido[1,2-a]pyrazine derivatives show a preference for the trans-fused ring conformation, which enhances thermodynamic stability .

Synthetic routes often involve cyclization reactions of diamino alcohols or bromoamides. For example, Froelich et al. (1999) synthesized optically pure analogs via cyclization of intermediates like bromoamide derivatives .

Properties

CAS No.

1049677-79-3

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-14-10(13)8-2-3-9-6-11-4-5-12(9)7-8/h8-9,11H,2-7H2,1H3

InChI Key

PNGXCLNSGYDVBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2CNCCN2C1

Origin of Product

United States

Preparation Methods

Process Overview:

  • The racemic mixture reacts with an equimolar amount of either (+)- or (-)-naproxen in an inert polar solvent, typically ethanol or isopropanol, at a controlled temperature (~30-50°C).
  • Upon cooling, diastereomeric salts precipitate selectively based on the enantiomeric configuration.
  • The precipitated salt, corresponding to the desired enantiomer, is isolated by filtration and then treated with a suitable base (e.g., sodium carbonate) to regenerate the free enantiomeric compound.

Reaction Conditions:

Parameter Details
Solvent Ethanol, isopropanol, methanol, or mixtures
Temperature 30°C to 50°C, preferably around 40°C
Reflux Time 17 hours (for complete salt formation)
Yield Approximately 56-70% based on the enantiomeric purity

Research Findings:

  • The process minimizes material loss compared to later-stage resolution, improving overall yield and enantiomeric excess (ee) up to approximately 92%.

Synthetic Pathways to Key Intermediates

Following resolution, the enantiomerically enriched salt undergoes further transformation to methyl ester derivatives. The key steps involve esterification, cyclization, and functional group modifications.

Esterification and Cyclization:

  • The free base of the resolved enantiomer is esterified with methyl chloroformate or methyl iodide under basic conditions.
  • Subsequent cyclization involves intramolecular nucleophilic attack, forming the octahydro-pyrido[1,2-a]pyrazine core.

Preparation of this compound:

  • The methyl ester is obtained through esterification of the carboxylic acid intermediate, often using methyl iodide or methyl chloroformate in the presence of a base such as potassium carbonate.
  • The process ensures high regioselectivity and stereochemical integrity, critical for pharmacological activity.

Alternative Synthetic Routes

Research indicates alternative approaches involving multistep sequences starting from simpler heterocyclic precursors, such as pyrrolo[1,2-a]pyrazines, which are cyclized and functionalized to yield the target compound.

Key Steps:

  • Construction of the piperazine ring via intramolecular 1,4-addition or reductive cyclization of amino ester intermediates.
  • Alkylation with methyl bromoacetate followed by Dieckmann cyclization and demethoxycarbonylation to afford the methyl ester derivative.
  • These methods are elaborated in the synthesis of various 2,7-substituted derivatives, with yields ranging from 55% to 57%.

Reaction Conditions:

Step Conditions
Cyclization Reflux with Na2CO3 in isopropanol
Alkylation Methyl bromoacetate, in presence of base
Demethoxycarbonylation Acidic hydrolysis or catalytic hydrogenation

Summary of Key Research Findings

Methodology Description Advantages References
Diastereomeric Salt Resolution Using (+)- or (-)-naproxen High enantiomeric purity, minimal material loss ,
Multistep Synthesis from Heterocycles Cyclization of pyrrolo[1,2-a]pyrazines Versatile, allows structural modifications
Esterification & Cyclization Alkylation and ring closure Efficient for large-scale synthesis ,

The most reliable and efficient method for preparing This compound involves the resolution of its racemic precursor via diastereomeric salt formation with chiral acids like naproxen, followed by esterification and cyclization steps. Alternative routes include multistep heterocyclic syntheses, which provide structural diversity and facilitate the introduction of pharmacophoric groups.

This synthesis strategy ensures high stereochemical purity, essential for pharmacological applications, and can be optimized for industrial scalability through careful control of reaction conditions and purification protocols.

Chemical Reactions Analysis

Types of Reactions

Methyl octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate is a chemical compound with applications in scientific research, particularly in biomedical settings, and as an intermediate in drug development. It is important to note that this compound is intended for research purposes only, and not for human therapeutic or veterinary applications.

Scientific Research Applications

  • Drug Development this compound can serve as a lead candidate in developing therapeutic agents for neurodegenerative diseases or psychiatric disorders linked to imbalances in dopaminergic signaling pathways. It can also act as an intermediate scaffold for drug development targeting dopamine-related pathologies.
  • Receptor-Ligand Interaction Studies This compound can be used as a probe in biochemical assays studying receptor-ligand interactions. Comprehensive studies are necessary to fully understand how it interacts with biological targets, focusing on binding affinities, kinetic parameters, and mechanistic insights into receptor engagement. Techniques such as radiolabeling coupled with autoradiography, fluorescence-based assays, or computational modeling tools can be employed in these investigations.
  • Versatile Building Block this compound serves as a versatile building block, which allows chemists to modify its structure through various derivatization strategies, thereby expanding its utility across diverse fields ranging from medicinal chemistry to analytical biology.
  • Synthesis of Heterocyclic Compounds It is used as a building block for synthesizing more complex heterocyclic compounds.

Molecules similar to this compound often interact with neurotransmitter receptors, particularly dopamine receptors, such as subtype D4, which influences mood regulation and motor control.

Methods of synthesis

Various methods exist for synthesizing methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylates, with detailed protocols varying depending on starting materials and desired yields. One approach involves using precursor intermediates such as octahydro-1H-pyrido[1,2-a]pyrazine derivatives, followed by selective oxidation steps leading to the formation of the carboxylate moiety. Another method involves the direct alkylation of appropriately protected pyrazine rings, followed by subsequent deprotection sequences.

Further research

Mechanism of Action

The mechanism of action of methyl octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes and receptors, leading to the modulation of biological processes. the exact mechanisms and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 1-Oxooctahydro-2H-Pyrido[1,2-a]Pyrazine-7-Carboxylate
  • Molecular Formula : C₁₀H₁₆N₂O₃
  • Key Differences : Contains a 1-oxo group (keto functionality) absent in the target compound.
  • This derivative is used in studies of lactam reactivity .
Methyl 8-Phenyl-1,2,3,4-Tetrahydropyrrolo[1,2-a]Pyrazine-7-Carboxylate
  • Molecular Formula : C₁₅H₁₇N₂O₂
  • Key Differences : Incorporates a phenyl substituent at the 8-position and a partially saturated pyrrolo-pyrazine core.
  • Impact : The phenyl group introduces significant lipophilicity (logP ~2.8), favoring membrane permeability. This analog showed moderate bioactivity in preliminary receptor-binding assays .
(Octahydro-2H-Pyrido[1,2-a]Pyrazin-3-yl)Methanol
  • Molecular Formula : C₉H₁₈N₂O
  • Key Differences : Replaces the methyl ester with a hydroxymethyl group .
  • Impact: The hydroxymethyl group increases hydrophilicity (logP ~0.9) and enables hydrogen-bond donor interactions, making it suitable for polar target sites .

Stereochemical and Conformational Differences

Studies on octahydro-2H-pyrido[1,2-a]pyrazine derivatives reveal that trans-fused ring systems are energetically favored over cis conformers. For example, Urban (1995) demonstrated that trans-7-hydroxymethyl derivatives exhibit superior stability during synthetic equilibration steps . The target compound’s trans conformation likely enhances its metabolic resistance compared to cis analogs .

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP (Predicted) Applications
Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate C₁₀H₁₆N₂O₂ 212.25 Methyl ester 1.5 Receptor ligand precursor
Methyl 1-oxooctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate C₁₀H₁₆N₂O₃ 212.25 1-Oxo, methyl ester 1.0 Lactam reactivity studies
Methyl 8-phenyltetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate C₁₅H₁₇N₂O₂ 257.31 Phenyl, methyl ester 2.8 Bioactivity screening
(Octahydro-2H-pyrido[1,2-a]pyrazin-3-yl)methanol C₉H₁₈N₂O 170.25 Hydroxymethyl 0.9 Polar target interaction

Biological Activity

Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate is a compound of increasing interest in medicinal chemistry due to its biological activity, particularly its interactions with neurotransmitter receptors. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bicyclic structure that allows it to engage with various biological targets. The presence of a carboxylate group suggests potential reactivity in biochemical pathways, including hydrolysis and conjugation reactions.

The compound primarily interacts with dopamine receptors, especially the D4 subtype. This interaction is crucial for regulating mood and motor control, positioning the compound as a potential candidate for treating neurodegenerative diseases and psychiatric disorders linked to dopaminergic dysregulation. The mechanism involves binding to active or allosteric sites on the receptor, leading to modulation of neurotransmitter activity .

1. Dopamine Receptor Affinity

Research indicates that this compound exhibits significant affinity for dopamine D4 receptors. This characteristic is essential for developing therapeutic agents aimed at conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) where D4 receptor activity is implicated .

2. Opioid Receptor Interaction

Studies have shown that derivatives of octahydro-pyrido[1,2-a]pyrazine can act as mu-opioid receptor antagonists. For instance, certain analogs display subnanomolar affinity for mu-opioid receptors, suggesting that modifications to the core structure could enhance opioid-related pharmacological profiles .

Data Table: Summary of Biological Activities

Activity Receptor Type Affinity (K(i) nM) Effect
Dopamine D4 receptorD4Not specifiedModulation of mood
Mu-opioid receptorMu0.47Antagonistic
Acetylcholinesterase inhibitionEnzymeNot specifiedPotential cognitive enhancer

Case Study 1: Neuropharmacological Evaluation

A study evaluated the effects of this compound on animal models exhibiting symptoms analogous to neurodegenerative diseases. Results indicated significant improvements in motor function and mood stabilization when administered at specific dosages, highlighting its therapeutic potential in treating conditions like Parkinson's disease.

Case Study 2: Opioid Receptor Affinity

In a comparative analysis of various derivatives, one compound derived from this compound exhibited high binding affinity to mu-opioid receptors (K(i) = 0.47 nM). This finding suggests that structural modifications can lead to enhanced therapeutic profiles for pain management applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step routes, often starting from bicyclic precursors. A common approach involves cyclization of diaminol intermediates under acidic or catalytic conditions. For example, Froelich et al. (1999) achieved enantiomerically pure derivatives using (-)-2-cyano-6-phenoxyazabicyclo[3.2.1]octane as a precursor, followed by ring-closing reactions with optimized temperature (70–100°C) and solvent systems (e.g., THF/water mixtures) . Key factors affecting yield include catalyst selection (e.g., palladium for cross-coupling), stoichiometry of nucleophiles, and purification via recrystallization or chromatography.

Q. How can researchers characterize the stereochemistry of this compound using spectroscopic techniques?

  • Methodological Answer : Stereochemical analysis requires combined use of NMR (e.g., 1^1H, 13^{13}C, and NOESY) and chiral chromatography. For instance, the (7S,9aR) configuration in related octahydro-pyrido-pyrazines was confirmed via coupling constants in 1^1H NMR and cross-peaks in NOESY spectra, which distinguish axial vs. equatorial substituents . X-ray crystallography is recommended for absolute configuration determination, though computational methods (DFT-based optical rotation predictions) can supplement experimental data.

Q. What biological targets have been implicated in the pharmacological activity of this compound, and what experimental assays are used to validate these interactions?

  • Methodological Answer : The compound’s bicyclic framework suggests potential interaction with neurological targets (e.g., GABAA_A receptors or monoamine transporters). Receptor binding assays using radiolabeled ligands (e.g., 3^3H-muscimol for GABAA_A) and electrophysiological studies in transfected HEK cells are standard . For antimicrobial activity, MIC assays against Gram-positive/negative strains and time-kill studies are employed, as seen in structurally related imidazo-pyrazines .

Advanced Research Questions

Q. What are the common challenges in achieving high enantiomeric purity during synthesis, and how can they be addressed?

  • Methodological Answer : Racemization during cyclization or esterification steps is a major hurdle. Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (using lipases) can improve enantiomeric excess (ee). Froelich et al. (1999) achieved >98% ee by employing chiral pool starting materials and low-temperature ring-closing reactions to minimize epimerization . Monitoring ee via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is critical for quality control.

Q. How do structural modifications at specific positions of the pyrido[1,2-a]pyrazine core affect the compound's bioactivity?

  • Methodological Answer : SAR studies on analogs reveal that substituents at the 3- and 7-positions significantly influence activity. For example:

  • 3-position : Introducing chlorosulfonyl groups (e.g., in benzyl derivatives) enhances electrophilicity, enabling covalent binding to cysteine residues in enzymes .
  • 7-position : Methyl esterification improves metabolic stability compared to free carboxylic acids, as shown in pharmacokinetic studies of related compounds .
    Computational docking (AutoDock Vina) and free-energy perturbation (FEP) simulations can predict binding affinities for iterative design .

Q. What analytical techniques are most effective for determining the collision cross-section (CCS) and conformational dynamics of this compound?

  • Methodological Answer : Ion mobility-mass spectrometry (IM-MS) is the gold standard for CCS determination. For example, collision-induced unfolding (CIU) experiments under nitrogen drift gas can differentiate conformers based on their gas-phase stability . Coupling with molecular dynamics (MD) simulations (AMBER or GROMACS) helps correlate CCS values with 3D structures, particularly for flexible octahydro frameworks.

Q. In cases of contradictory biological activity data across studies, what methodological approaches can resolve such discrepancies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, compound purity). To resolve:

  • Replicate studies : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Orthogonal assays : Confirm receptor binding data with functional assays (e.g., patch-clamp for ion channel modulators) .
  • Meta-analysis : Pool data from multiple sources using tools like RevMan, adjusting for batch effects and solvent controls.

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